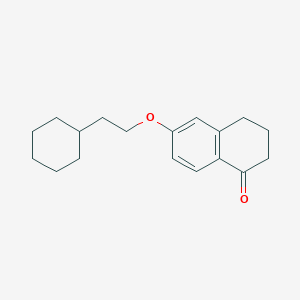
1-(2-Brom-4-hydroxyphenyl)ethanon
Übersicht
Beschreibung
1-(2-Bromo-4-hydroxyphenyl)ethanone is a brominated aromatic ketone that serves as a key intermediate in various chemical syntheses. It is characterized by the presence of a bromine atom and a hydroxyl group attached to a phenyl ring, which is further connected to an ethanone moiety. This compound is of interest due to its potential applications in pharmaceuticals, materials science, and as a building block for more complex organic molecules.
Synthesis Analysis
The synthesis of 1-(2-Bromo-4-hydroxyphenyl)ethanone has been improved to achieve a yield of 64.7% with a purity of 90.2%, using bromine as the brominating reagent starting from 1-(4-hydroxyphenyl)ethanone . Another related compound, 1-(5-bromo-2-chlorophenyl)-1-(4-ethoxyphenyl)ethane, was synthesized through a 7-step procedure starting from a related methanone, showcasing the versatility of brominated aromatic ketones in synthetic chemistry .
Molecular Structure Analysis
The molecular structure of related compounds has been extensively studied using various computational methods and experimental techniques such as X-ray diffraction. For instance, the structure of a dihydro-1H-pyrazol-1-yl derivative of a brominated phenyl ethanone was optimized and analyzed using Gaussian09 software, revealing insights into the geometrical parameters and stability of the molecule . Similarly, the crystal structure of a bis(4-bromophenyl) derivative was determined, providing valuable information on the planarity of the newly formed pyrrole ring within the crystal structure .
Chemical Reactions Analysis
Brominated aromatic ketones like 1-(2-Bromo-4-hydroxyphenyl)ethanone can undergo various chemical reactions due to the presence of reactive functional groups. For example, the compound can be used as a precursor for the synthesis of liquid crystalline polyethers, demonstrating its utility in creating materials with specific phase transition temperatures and thermodynamic parameters . Additionally, the compound can be involved in the synthesis of photoremovable protecting groups for carboxylic acids, indicating its role in photochemical applications .
Physical and Chemical Properties Analysis
The physical and chemical properties of brominated aromatic ketones are influenced by their molecular structure. The presence of bromine and hydroxyl groups can affect the compound's melting point, solubility, and reactivity. For example, the crystal structure of a chlorinated derivative of a similar compound was analyzed, showing that the crystal units are stabilized by intramolecular hydrogen bonding and π-π stacking interactions, which are crucial for understanding the compound's behavior in solid-state . The synthesis and characterization of a naphthalene derivative also highlight the importance of spectral data in determining the properties of such compounds .
Wissenschaftliche Forschungsanwendungen
Synthese von Pharmazeutika
1-(2-Brom-4-hydroxyphenyl)ethanon wird bei der Synthese verschiedener pharmazeutischer Wirkstoffe eingesetzt. Seine Struktur dient als Schlüsselzwischenprodukt bei der Herstellung von Medikamenten vom Adrenalin-Typ . Die Reaktivität des Bromatoms und die Fähigkeit der phenolischen Hydroxylgruppe, an weiteren chemischen Umwandlungen teilzunehmen, machen es zu einem wertvollen Vorläufer in der Medikamentenentwicklung.
Organische Synthese
In der organischen Chemie wird diese Verbindung bei der Synthese komplexer Moleküle eingesetzt. Sie dient als Baustein für den Aufbau komplexerer Strukturen durch Reaktionen wie nucleophile aromatische Substitution oder als Ausgangsmaterial für Kreuzkupplungsreaktionen .
Materialwissenschaft
Die Eigenschaften der Verbindung werden in der Materialwissenschaft zur Entwicklung neuer Materialien untersucht. Seine phenolische Struktur könnte in Polymere oder Beschichtungen integriert werden, um spezifische Eigenschaften wie Flammhemmmittel oder UV-Stabilität zu verleihen .
Analytische Chemie
In der analytischen Chemie kann this compound als Standard- oder Referenzverbindung verwendet werden. Es hilft bei der Kalibrierung von Instrumenten und stellt die Genauigkeit analytischer Methoden sicher .
Industrielle Anwendungen
Industriell findet es Verwendung als Mikrobiozid oder Mikrobiostat. Es kontrolliert schleimbildende Bakterien und Pilze in verschiedenen Systemen, darunter Wasserkühlsysteme, Ölgewinnung und Papierproduktion . Seine Wirksamkeit bei der Verhinderung von mikrobiellem Wachstum ist entscheidend für die Aufrechterhaltung der industriellen Hygiene und Effizienz.
Forschung und Entwicklung
Diese Verbindung ist in der Forschung und Entwicklung für die Erprobung neuer Synthesewege und Reaktionen von Bedeutung. Sie bietet ein Modell für die Untersuchung von Bromierungsreaktionen und dem Verhalten phenolischer Verbindungen in verschiedenen chemischen Umgebungen .
Safety and Hazards
Zukünftige Richtungen
Wirkmechanismus
Target of Action
The primary targets of 1-(2-Bromo-4-hydroxyphenyl)ethanone are Protein Tyrosine Phosphatases (PTPs) . Specifically, it inhibits SHP-1 (ΔSH2) and PTP1B . These enzymes play a crucial role in cellular processes such as cell growth, differentiation, mitotic cycle, and oncogenic transformation .
Mode of Action
1-(2-Bromo-4-hydroxyphenyl)ethanone interacts with its targets by binding to the active sites of the PTPs, thereby inhibiting their activity . This inhibition results in an increase in phosphorylation levels of proteins, altering cellular signaling pathways .
Biochemical Pathways
The inhibition of PTPs affects various biochemical pathways. For instance, the inhibition of PTP1B can enhance insulin signaling, making this compound potentially useful in the treatment of type 2 diabetes . Similarly, the inhibition of SHP-1 can affect cell proliferation and apoptosis .
Pharmacokinetics
Given its molecular structure, it is likely to be absorbed in the gastrointestinal tract after oral administration, distributed throughout the body, metabolized in the liver, and excreted in the urine .
Result of Action
The molecular and cellular effects of 1-(2-Bromo-4-hydroxyphenyl)ethanone’s action are primarily due to the altered phosphorylation state of proteins. This can lead to changes in cell signaling, gene expression, and cellular function . The specific effects can vary depending on the cell type and the specific PTPs that are inhibited .
Action Environment
The action, efficacy, and stability of 1-(2-Bromo-4-hydroxyphenyl)ethanone can be influenced by various environmental factors. These may include the presence of other drugs, the pH of the environment, the presence of certain ions or molecules, and the temperature . .
Eigenschaften
IUPAC Name |
1-(2-bromo-4-hydroxyphenyl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BrO2/c1-5(10)7-3-2-6(11)4-8(7)9/h2-4,11H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UHZMXDQVZPWRQD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=C(C=C(C=C1)O)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7BrO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7057573 | |
| Record name | 1-(2-Bromo-4-hydroxyphenyl)ethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7057573 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
215.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
61791-99-9 | |
| Record name | 1-(2-Bromo-4-hydroxyphenyl)ethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7057573 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




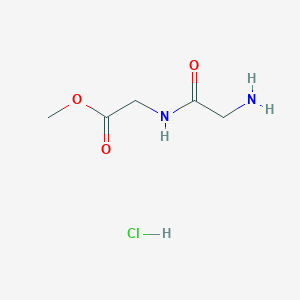

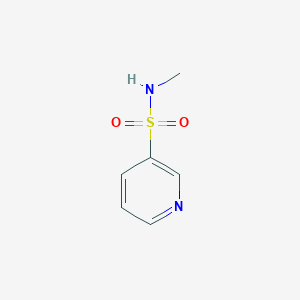

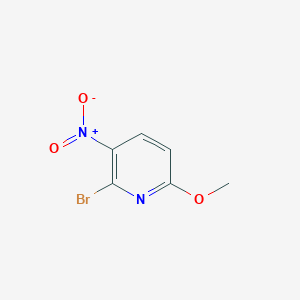


![4-Bromonaphtho[1,8-de:4,5-d'e']bis([1,3]dioxine)](/img/structure/B1338731.png)
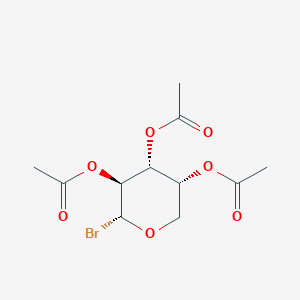
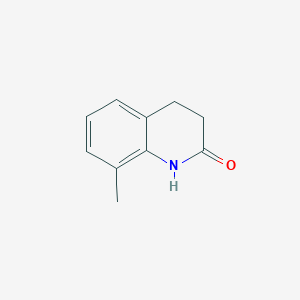
![3-{[(2-Methyl-1,3-thiazol-4-yl)methyl]sulfanyl}propanoic acid](/img/structure/B1338737.png)
